

An In-depth Technical Guide to the Physical Properties of Cyamemazine-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyamemazine-d6

Cat. No.: B565313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Cyamemazine-d6**, a deuterated analog of the antipsychotic drug Cyamemazine. This document is intended to serve as a key resource for professionals in research and development, offering structured data, and relevant biological context. **Cyamemazine-d6** is primarily utilized as an internal standard for the precise quantification of Cyamemazine in biological samples through mass spectrometry and liquid chromatography techniques.^[1]

Core Physical and Chemical Data

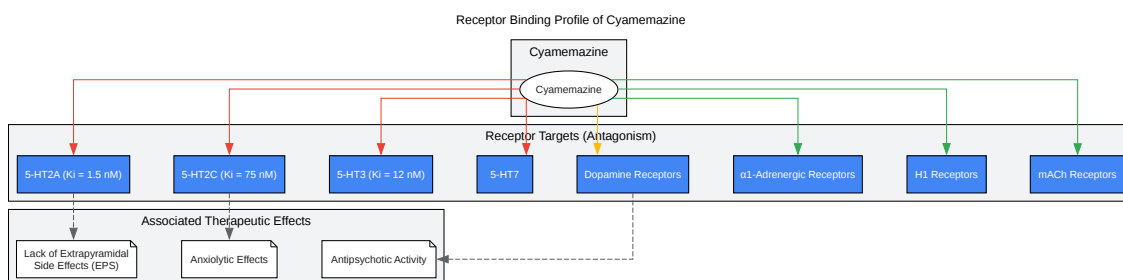
The integration of deuterium into the Cyamemazine structure results in a stable isotope-labeled compound with a higher molecular weight, which is crucial for its application in quantitative analytical methods.^{[1][2]}

Property	Value	Source
Chemical Name	10-[3-bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile	[1][3]
Molecular Formula	C ₁₉ H ₁₅ D ₆ N ₃ S	[2][3][4][5]
Molecular Weight	329.49 g/mol	[2][3][5]
CAS Number	1216608-24-0	[1][2][3]
Appearance	Pale yellow solid	[6]
Purity	>95% (as determined by HPLC)	[3]
Storage Conditions	+4°C or Refrigerator	[3][6]
Unlabeled CAS No.	3546-03-0	[2][3]

Note: Specific experimental data for properties such as melting point, boiling point, and solubility of **Cyamemazine-d6** are not readily available in the public domain. For the non-deuterated parent compound, Cyamemazine, a melting point of 204-205°C has been reported. [7]

Pharmacological Context: Receptor Binding Profile

Cyamemazine exhibits a complex pharmacological profile, acting as a potent antagonist at various serotonin, dopamine, and other receptors.[2][8] This multi-receptor activity is believed to contribute to its therapeutic effects.[8] **Cyamemazine-d6**, as a stable isotope-labeled analog, is essential for studying the pharmacokinetics and metabolism of the parent drug without altering its fundamental pharmacological properties.



[Click to download full resolution via product page](#)

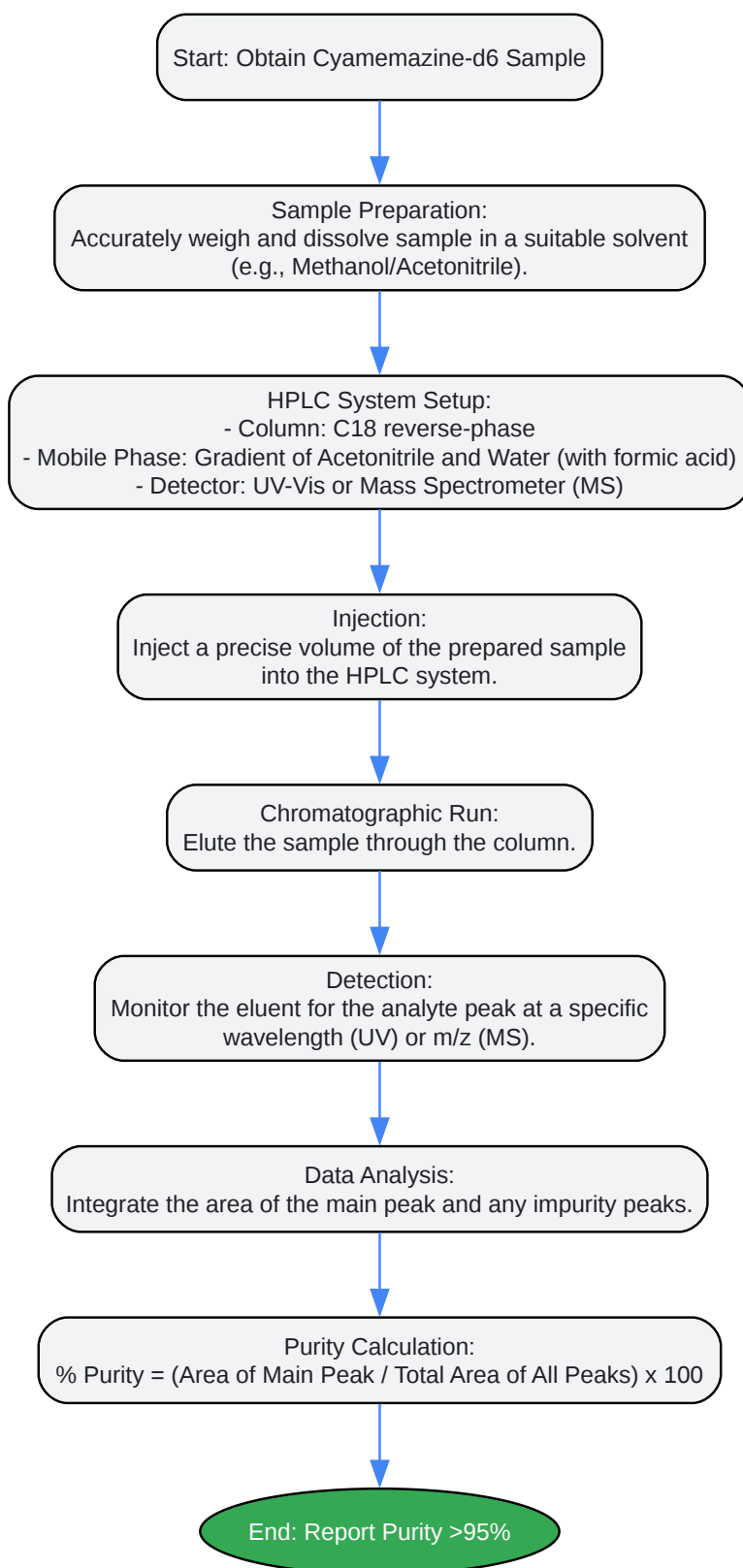
Caption: Receptor antagonism profile of Cyamemazine.

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of **Cyamemazine-d6** are not publicly documented, a general methodology for assessing purity via High-Performance Liquid Chromatography (HPLC) is outlined below.

General Protocol for Purity Assessment by HPLC

This protocol describes a standard workflow for determining the purity of a stable isotope-labeled compound like **Cyamemazine-d6**.



[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC-based purity analysis.

- **Sample Preparation:** An accurately weighed sample of **Cyamemazine-d6** is dissolved in a suitable, HPLC-grade solvent (such as methanol or acetonitrile) to a known concentration.
- **Instrumentation:** A High-Performance Liquid Chromatography system equipped with a suitable column (typically a C18 reverse-phase column) and a detector (e.g., a UV-Vis spectrophotometer or a mass spectrometer) is used.
- **Method:** A specific method is developed, outlining the mobile phase composition (often a gradient of water and an organic solvent), flow rate, column temperature, and detector settings.
- **Analysis:** A defined volume of the sample solution is injected into the HPLC system. The components of the sample are separated as they pass through the column.
- **Data Interpretation:** The detector records the signal over time, producing a chromatogram. The purity is calculated by comparing the area of the main peak corresponding to **Cyamemazine-d6** to the total area of all peaks detected in the chromatogram.

This technical guide provides a foundational understanding of the physical properties of **Cyamemazine-d6**, essential for its application in advanced pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyamemazine-d6 | CAS 1216608-24-0 | LGC Standards [lgcstandards.com]
- 4. Cyamemazine-d6 | Axios Research [axios-research.com]
- 5. scbt.com [scbt.com]

- 6. Cas 1216608-24-0, Cyamemazine-d6 | lookchem [lookchem.com]
- 7. Cyamemazine | C₁₉H₂₁N₃S | CID 62865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyamemazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Cyamemazine-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565313#what-are-the-physical-properties-of-cyamemazine-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com